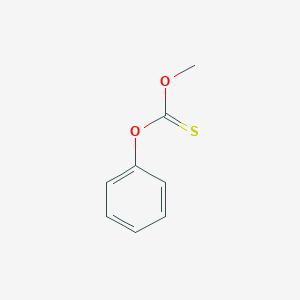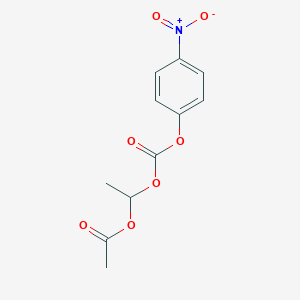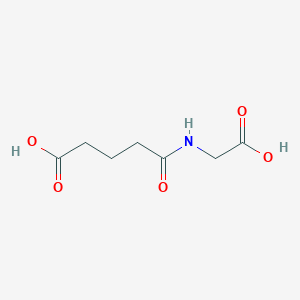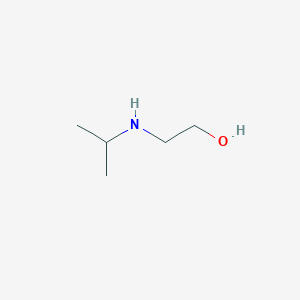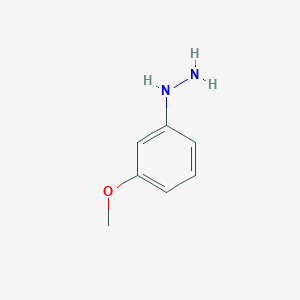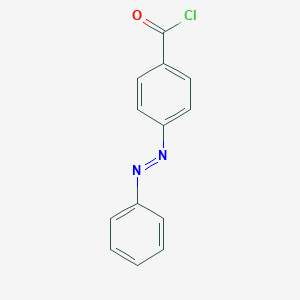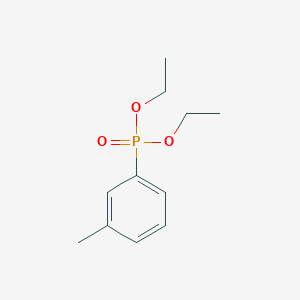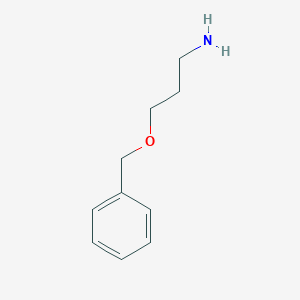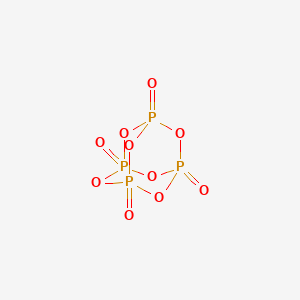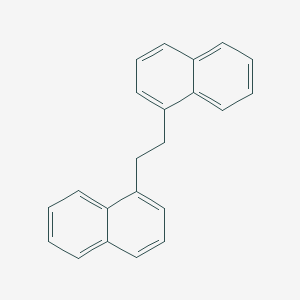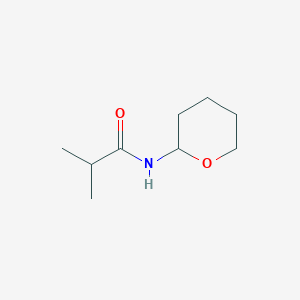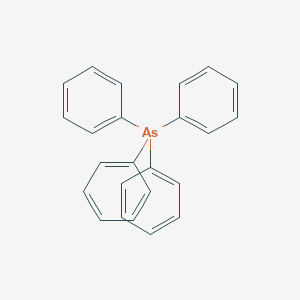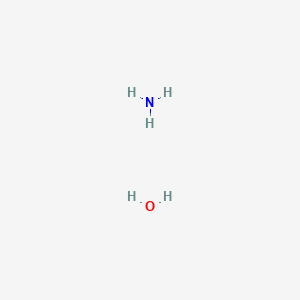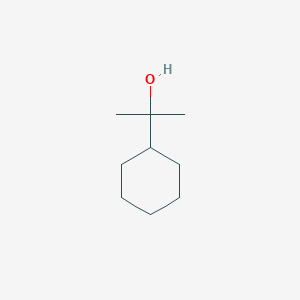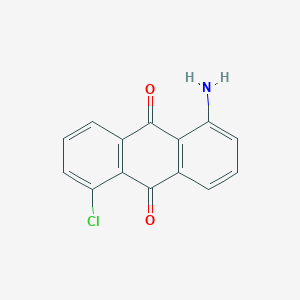
1-Amino-5-chloroanthraquinone
概要
説明
1-Amino-5-chloroanthraquinone is a derivative of anthraquinone, a polycyclic aromatic compound with a variety of applications, particularly in the field of dyes and pigments. The chloro and amino groups attached to the anthraquinone core significantly alter its chemical properties and reactivity, making it a valuable intermediate in the synthesis of various compounds, including those with antineoplastic and cytotoxic activities .
Synthesis Analysis
The synthesis of chloro-substituted aminoanthraquinones, such as 1-amino-5-chloroanthraquinone, involves the treatment of dichloroquinizarin with substituted amines. The reaction conditions, such as the choice of solvent and temperature, play a crucial role in determining the substitution pattern on the anthraquinone ring. For instance, using pyridine as a solvent tends to replace one halogen atom with an amino group, while butanol favors the formation of 1,4-dichloro-5-hydroxy-8-(substituted amino)anthraquinones . Additionally, the synthesis of 1-amino-2,4-dichloroanthraquinone, a closely related compound, has been achieved through the chlorination of 1-aminoanthraquinone in boiling aliphatic organic solvents .
Molecular Structure Analysis
The molecular structure of 1-amino-5-chloroanthraquinone and its derivatives is characterized by the presence of amino and chloro substituents, which can influence the molecule's electronic properties and reactivity. The solid-state supramolecular architecture of 1-aminoanthraquinone, a related compound, has been studied using single-crystal X-ray structural analysis, revealing that the molecules are joined together in infinite chains by hydrogen bonds and stacked by face-to-face π-π and C-H-π interactions .
Chemical Reactions Analysis
1-Amino-5-chloroanthraquinone can undergo various chemical reactions due to the presence of reactive amino and chloro groups. For example, the amino group can participate in condensation reactions with arylamines, followed by sulfonation to produce blue acid dyestuffs . The chloro group, on the other hand, can be displaced by other nucleophiles, leading to the formation of different substituted anthraquinones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-amino-5-chloroanthraquinone derivatives are influenced by the substituents on the anthraquinone core. These compounds exhibit a range of spectroscopic, acid-base, and electrochemical properties, as demonstrated by the study of amino acid chromophores attached to the anthraquinone skeleton . The presence of amino and chloro groups can also enhance the corrosion inhibition efficiency of these compounds against steel in certain environments . Furthermore, the antineoplastic activity of anthraquinones with aminoalkylamino side chains has been linked to their molecular structure, indicating that the presence of certain substituents is crucial for biological activity .
科学的研究の応用
Synthesis of Colored Nylon Fibers : ACAQ is used in the synthesis of polycondensable anthraquinone dyes. These dyes, which contain carboxyl or amino groups, easily dissolve in nylon melt, enabling the production of colored nylon fibers through polycondensation with caprolactam or nylon-6,6 salt (Liu et al., 1997).
Inhibition of Enzymes Related to Alzheimer's Disease : ACAQ derivatives have been studied for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes, which are associated with Alzheimer’s Disease. Certain synthesized compounds exhibited strong enzyme inhibition activities (Ozkok et al., 2022).
Targeted Drug Therapy for Thyroid Cancer : ACAQ has potential applications in the treatment of thyroid cancer. Spectroscopic, quantum chemical, and molecular docking studies indicate that ACAQ can inhibit c-Met Kinase protein, which is associated with thyroid cancer (Valarmathi et al., 2021).
Development of Fluorescent Sensors and Lead Adsorbents : ACAQ is used in the synthesis of intrinsically conducting polyaminoanthraquinone nanofibrils (PACA). These nanofibrils, with properties like water-dispersibility, thermostability, and fluorescence, are promising materials for fabricating advanced iron sensors and lead adsorbents (Huang et al., 2014).
Fluorescent Chemosensor for Ferric Ion : PACA, synthesized from ACAQ, acts as a highly sensitive and selective fluorescent sensor for detecting ferric ions in aqueous solutions. This feature is useful in environmental monitoring and analytical chemistry (Huang et al., 2013).
Antioxidant Property Studies : ACAQ analogs have been synthesized and evaluated for their antioxidant properties. These studies are significant in understanding the potential therapeutic applications of these compounds (Lakshman et al., 2020).
Removal of Toxic Metals from Aqueous Solutions : PACA nanofibrils have been employed as nanoadsorbents for the removal of mercury and other toxic metals from aqueous solutions. Their high adsorption capacity and ability to be recycled make them valuable in environmental remediation (Huang et al., 2016).
Adsorption of Lead and Trivalent Chromium Ions : PACA nanofibrils show superb adsorption capacity for lead and trivalent chromium ions, highlighting their potential use in treating contaminated water (Huang et al., 2016).
Safety And Hazards
将来の方向性
PACA nanofibrils are highly water-dispersible and self-stable with no need to add any stabilizers . With a clean surface, high negatively charged density, and thermostability, as well as strong blue-light emitting fluorescence property, PACA nanofibrils are very promising materials for the fabrication of advanced iron sensors and lead adsorbents .
特性
IUPAC Name |
1-amino-5-chloroanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-9-5-1-3-7-11(9)13(17)8-4-2-6-10(16)12(8)14(7)18/h1-6H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHMGEKACAOTPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059447 | |
| Record name | 9,10-Anthracenedione, 1-amino-5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [MSDSonline] | |
| Record name | 1-Amino-5-chloroanthraquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2845 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-Amino-5-chloroanthraquinone | |
CAS RN |
117-11-3 | |
| Record name | 1-Amino-5-chloroanthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-5-chloroanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-AMINO-5-CHLOROANTHRAQUINONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4996 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1-amino-5-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1-amino-5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-5-chloroanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.795 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AMINO-1-CHLOROANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y5D22IE4S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-AMINO-5-CHLOROANTHRAQUINONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2579 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



